An In-depth Technical Guide to Fmoc-D-His(Fmoc)-OH in Peptide Chemistry
An In-depth Technical Guide to Fmoc-D-His(Fmoc)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Nα,N(im)-bis(9-fluorenylmethoxycarbonyl)-D-histidine (Fmoc-D-His(Fmoc)-OH), a derivative of D-histidine utilized in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-histidine, into peptide sequences is a key strategy for enhancing their proteolytic stability, a crucial attribute for the development of peptide-based therapeutics.[1] This document will delve into the unique characteristics of Fmoc-D-His(Fmoc)-OH, its applications, and detailed experimental protocols, offering valuable insights for professionals in peptide chemistry and drug development.
Core Compound Specifications
| Property | Value |
| CAS Number | 98929-98-7 (L-form) |
| Molecular Formula | C₃₆H₂₉N₃O₆ |
| Molecular Weight | 599.63 g/mol |
The Challenge of Histidine in Peptide Synthesis
The synthesis of peptides containing histidine residues is notoriously challenging due to the imidazole side chain, which can lead to significant racemization during the coupling step. The lone pair of electrons on the imidazole's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This results in the formation of an achiral intermediate and a subsequent loss of stereochemical integrity, which can drastically alter the biological activity of the final peptide. To mitigate this, protection of the imidazole side chain is essential.
Fmoc-D-His(Fmoc)-OH: A Unique Protection Strategy
Fmoc-D-His(Fmoc)-OH employs the fluorenylmethyloxycarbonyl (Fmoc) group for the protection of both the α-amino group and the imidazole nitrogen.[2] This strategy offers a distinct advantage: the simultaneous cleavage of both Fmoc groups under standard basic conditions, typically with a 20% piperidine solution in dimethylformamide (DMF).[2][3] This simplifies the deprotection steps within each cycle of SPPS.[2]
However, this lack of orthogonality is also its primary limitation. The premature deprotection of the imidazole side chain exposes it to potential side reactions in subsequent coupling steps, making Fmoc-D-His(Fmoc)-OH generally more suitable for the synthesis of short peptides or for introducing a D-histidine residue near the N-terminus.[3][4]
Comparative Analysis of D-Histidine Derivatives
The choice of protecting group for the histidine side chain significantly impacts the level of racemization. While specific quantitative data for Fmoc-D-His(Fmoc)-OH is scarce due to its limited application, a comparative analysis with other commonly used protected histidine derivatives provides valuable context.
| Fmoc-Histidine Derivative | Coupling Conditions | % D-Isomer Formation (Racemization) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8%[4] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6%[4] |
| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18% |
| Fmoc-His(Boc)-OH | 90°C, 2 min coupling | 0.81% |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | < 0.3% |
Data presented is for the L-enantiomer but provides a strong indication of the relative stability of the protecting groups.
As the data indicates, derivatives with imidazole nitrogen protection that is stable to the coupling conditions, such as Fmoc-His(Boc)-OH, demonstrate significantly lower levels of racemization. The electron-withdrawing nature of the Boc group on the imidazole ring reduces its basicity, thereby suppressing the intramolecular base-catalyzed racemization.
Experimental Protocols
The following protocols provide a detailed methodology for the use of Fmoc-protected amino acids in manual solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-D-His(Fmoc)-OH
-
Appropriate resin (e.g., Rink Amide for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Step 1: Resin Swelling
-
Place the desired amount of resin into a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes at room temperature.[5]
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 5 minutes and drain.[3]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
Step 3: Amino Acid Coupling (Incorporation of Fmoc-D-His(Fmoc)-OH)
-
In a separate vial, dissolve Fmoc-D-His(Fmoc)-OH (3-5 equivalents) and a suitable coupling reagent (e.g., HBTU, 2.9-4.5 equivalents) in DMF.[2][5]
-
Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for a short period (e.g., 1-2 minutes).[2][5]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[2]
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative test indicates complete coupling.[2]
-
After completion, drain the coupling solution and wash the resin thoroughly with DMF and DCM.[3]
Step 4: Subsequent Deprotection and Coupling Cycles
Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence. It is crucial to remember that after the initial deprotection of the resin following the coupling of Fmoc-D-His(Fmoc)-OH, the imidazole side chain of the D-histidine residue will be unprotected.
Step 5: Final Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.[2]
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[2]
-
Wash the peptide pellet with cold ether two more times.[3]
-
Dry the crude peptide pellet under vacuum.[2]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Visualizations
The following diagrams illustrate the key workflows and chemical relationships in the context of using Fmoc-D-His(Fmoc)-OH in peptide synthesis.
Applications in Drug Development
The incorporation of D-histidine into peptides can significantly enhance their therapeutic potential. Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.[1] Histidine-rich peptides themselves have diverse biological activities, including antimicrobial and endosomal escape properties, which are valuable in drug delivery systems.[6][7] The imidazole side chain of histidine can also be involved in metal ion coordination and can play a role in the biological activity of peptides.[1] Therefore, the synthesis of peptides containing D-histidine is a critical area of research for the development of more stable and effective peptide-based drugs.
Conclusion
Fmoc-D-His(Fmoc)-OH offers a unique strategy for the incorporation of D-histidine in SPPS, characterized by the simultaneous deprotection of both the α-amino and imidazole-protecting groups. While this simplifies the synthesis workflow, the resulting unprotected imidazole side chain in subsequent steps necessitates careful consideration and limits its application primarily to shorter peptides. For syntheses requiring high chiral purity, especially for longer and more complex peptides, alternative D-histidine derivatives with more robust side-chain protection, such as Fmoc-D-His(Boc)-OH, are generally recommended to minimize the risk of racemization. A thorough understanding of the chemical properties and limitations of Fmoc-D-His(Fmoc)-OH is crucial for its successful application in the synthesis of D-histidine-containing peptides for research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
